1-(2,4-Dichlorophenyl)-2-(piperazin-1-yl)ethan-1-one
Overview
Description
1-(2,4-Dichlorophenyl)-2-(piperazin-1-yl)ethan-1-one, commonly known as DCPPE, is an organochlorine compound used in scientific research. It is a synthetic derivative of the naturally occurring compound piperazine, and is used as a model compound for studying the effects of organochlorines on biological systems. DCPPE has been studied extensively in the laboratory and is used in a variety of scientific research applications. In
Scientific Research Applications
Metabolism and Pharmacological Actions
Recent years have seen several arylpiperazine derivatives reaching clinical application stages, mainly for treating depression, psychosis, or anxiety, including compounds such as buspirone, nefazodone, trazodone, aripiprazole, perospirone, and ziprasidone. These compounds undergo extensive metabolism, including CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines, which are known for their variety of serotonin receptor-related effects in humans and animals. Some metabolites have affinity for other neurotransmitter receptors, while others are largely unexplored despite their uncontrolled use as amphetamine-like designer drugs. The metabolites distribute extensively in tissues, including the brain, which is the target site of most arylpiperazine derivatives, and are primarily biotransformed by CYP2D6-dependent oxidation to hydroxylates, which are excreted as conjugates (Caccia, 2007).
Environmental Impact and Bioremediation
The environmental impact of chlorophenols, including 2,4-dichlorophenol, has been extensively reviewed. These compounds generally exert moderate toxic effects on mammalian and aquatic life, although long-term exposure can significantly impact fish. The persistence of chlorophenols in the environment depends on the presence of adapted microflora capable of biodegrading these compounds. A notable feature of chlorophenols is their strong organoleptic effect, which has implications for environmental contamination and remediation efforts (Krijgsheld & Gen, 1986).
Drug Design and Therapeutic Applications
Piperazine derivatives are significant in the rational design of drugs, evident in their inclusion in a plethora of medications across various therapeutic areas such as antipsychotics, antihistamines, antidepressants, and anticancer agents. Modifying the substitution pattern on the piperazine nucleus can significantly affect the medicinal potential of the resultant molecules. The versatility of the piperazine moiety in drug design underscores its importance in developing new therapeutic agents (Rathi, Syed, Shin, & Patel, 2016).
properties
IUPAC Name |
1-(2,4-dichlorophenyl)-2-piperazin-1-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O/c13-9-1-2-10(11(14)7-9)12(17)8-16-5-3-15-4-6-16/h1-2,7,15H,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUOPMQZXVPWEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)C2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)-2-(piperazin-1-yl)ethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.